molecular formula C20H25NO4 B2957769 4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol CAS No. 1980063-31-7

4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol

Cat. No. B2957769
CAS RN: 1980063-31-7
M. Wt: 343.423
InChI Key: RPNZOSZEPAPBNH-UHFFFAOYSA-N
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Description

“4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is a compound that contains a Boc-protected amino group . The Boc group (tert-butyl carbamate) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . This compound is used to protect the amine in the solid phase synthesis of peptides .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is C20H25NO4 . The Boc group in the compound provides steric hindrance, which can affect the reactivity of the compound .


Chemical Reactions Analysis

The Boc group can be cleaved under very mild acidic conditions . This makes it a useful protecting group in organic synthesis, as it can be removed selectively without affecting other functional groups .


Physical And Chemical Properties Analysis

The molecular weight of “4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is 343.42 . More detailed physical and chemical properties would require additional specific experimental data.

Scientific Research Applications

Solid Phase Peptide Synthesis

“4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is primarily used in the solid phase synthesis of peptides . This process involves the sequential addition of amino acids to a growing peptide chain while anchored to an insoluble resin. The compound acts as a protecting group for the amine function during the synthesis, ensuring that the amino group does not react prematurely .

Production of Carbamic Acid Esters

This compound is utilized to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature. This reaction is significant in the synthesis of various organic molecules and requires reagents like imidazole and solvents such as dimethylformamide (DMF) and dichloromethane (CH2Cl2) .

Safety and Hazards

Phenolic compounds, which include “4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol”, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(4-hydroxyphenyl)-1-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)25-19(24)21-17(13-22)18(14-7-5-4-6-8-14)15-9-11-16(23)12-10-15/h4-12,17-18,22-23H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNZOSZEPAPBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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